1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1448066-25-8
VCID: VC7377166
InChI: InChI=1S/C20H20BrN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2
SMILES: C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C20H20BrN3O2
Molecular Weight: 414.303

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

CAS No.: 1448066-25-8

VCID: VC7377166

Molecular Formula: C20H20BrN3O2

Molecular Weight: 414.303

* For research use only. Not for human or veterinary use.

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone - 1448066-25-8

Description

Synthesis and Preparation

The synthesis of similar compounds often involves multi-step processes:

  • Starting Materials: Typically include 3-bromopyridine, 4-hydroxypiperidine, and an indole derivative.

  • Initial Step: Formation of 4-(3-bromopyridin-2-yloxy)piperidine under basic conditions.

  • Coupling Step: Reaction with an indole derivative to form the final product, possibly using catalysts like triethylamine.

Potential Applications

  • Pharmaceutical Research: The compound's unique structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer activities.

  • Chemical Synthesis: Acts as a building block for more complex molecules.

Chemical Reactions and Stability

  • Oxidation: The bromopyridine and piperidine rings can undergo oxidation.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: Halogenated sites are prone to nucleophilic substitution.

Biological Activity

While specific data on this compound is scarce, similar compounds have shown:

  • Hydrophobic Interactions: Facilitated by the piperidine ring.

  • Hydrogen Bonding: Enhanced by the indole and bromopyridine groups.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneNot AvailableNot AvailablePharmaceutical Research, Chemical Synthesis
N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamideC24H23BrN4O3Not AvailableAnti-inflammatory, Antiviral, Anticancer
8-({4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)quinolineC19H18BrN3O3SNot AvailableSpecialty Chemicals, Materials Development
CAS No. 1448066-25-8
Product Name 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
Molecular Formula C20H20BrN3O2
Molecular Weight 414.303
IUPAC Name 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C20H20BrN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2
Standard InChIKey XATQKJWTZUFHBR-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CNC4=CC=CC=C43
Solubility not available
PubChem Compound 71799445
Last Modified Aug 19 2023

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